

CAY10499: A Technical Guide to a Non-Selective Lipase Inhibitor

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Compound of Interest

Compound Name: CAY10499

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Abstract

CAY10499 is a potent, non-selective inhibitor of several serine hydrolases, with significant activity against multiple lipases involved in critical signaling and metabolic pathways. This technical guide provides an in-depth overview of **CAY10499**, including its inhibitory profile, its impact on cellular signaling, and detailed protocols for its experimental use. The information presented herein is intended to support researchers and drug development professionals in utilizing **CAY10499** as a tool to investigate lipid metabolism and endocannabinoid signaling.

Introduction

CAY10499, with the formal name [4-(5-methoxy-2-oxo-1,3,4-oxadiazol-3(2H)-yl)-2-methylphenyl]-carbamic acid, phenylmethyl ester, is a small molecule that has been identified as a broad-spectrum lipase inhibitor. Its ability to target multiple enzymes within the lipase family makes it a valuable pharmacological tool for studying the roles of these enzymes in various physiological and pathophysiological processes, including cancer, metabolic disorders, and neuroinflammation.

Physicochemical Properties

A summary of the key physicochemical properties of **CAY10499** is provided in the table below.

Property	Value
CAS Number	359714-55-9
Molecular Formula	C ₁₈ H ₁₇ N ₃ O ₅
Molecular Weight	355.3 g/mol
Appearance	Crystalline solid
Solubility	Soluble in DMSO (~20 mg/ml), DMF (~20 mg/ml), and Ethanol (~2 mg/ml). Sparingly soluble in aqueous buffers. For aqueous solutions, it is recommended to first dissolve in DMSO and then dilute with the aqueous buffer of choice (e.g., a 1:2 solution of DMSO:PBS (pH 7.2) yields a solubility of approximately 0.3 mg/ml)[1].
Storage	Store at -20°C for long-term stability (≥4 years) [1]. Aqueous solutions are not recommended for storage for more than one day[1].

Mechanism of Action and Inhibitory Profile

CAY10499 acts as an irreversible inhibitor of several lipases, with its active moiety suggested to be the 5-methoxy-1,3,4-oxadiazol-2(3H)-one group rather than the carbamate[2][3]. Its non-selective nature is evident from its activity against a range of enzymes.

Quantitative Inhibitory Activity

The inhibitory potency of **CAY10499** against various human recombinant lipases and its anti-proliferative effects on cancer cell lines are summarized in the tables below.

Table 1: Inhibitory Activity of **CAY10499** against Human Recombinant Lipases

Target Enzyme	IC ₅₀ (nM)
Fatty Acid Amide Hydrolase (FAAH)	14[4][5]
Hormone-Sensitive Lipase (HSL)	90[4][5]
Monoacylglycerol Lipase (MAGL)	144[4][5]

Table 2: Inhibition of Other Lipases by **CAY10499** at 5 μ M[4][6]

Target Enzyme	Inhibition (%)
Adipose Triglyceride Lipase (ATGL)	95
α/β -Hydrolase Domain 6 (ABHD6)	90
Carboxylesterase 1 (CES1)	95
sn-1-Diacylglycerol Lipase α (DAGL α)	60

Table 3: Anti-proliferative Activity of **CAY10499** in Cancer Cell Lines[4][6]

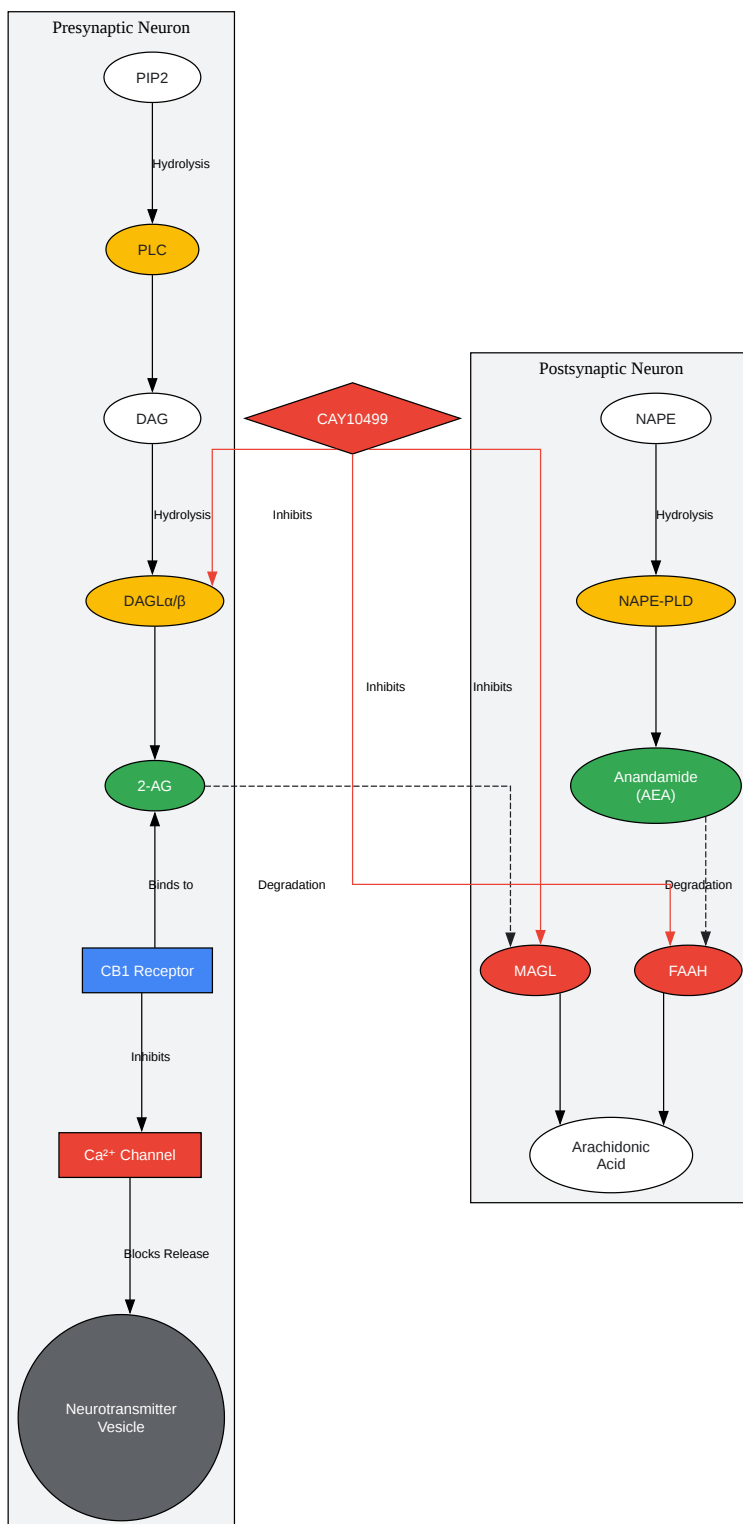
Cell Line	Cancer Type	IC ₅₀ (μ M)
MCF-7	Breast	4.2
MDA-MB-231	Breast	46
OVCAR-3	Ovarian	79.8
COV318	Ovarian	106.7

Impact on Signaling and Metabolic Pathways

By inhibiting key lipases, **CAY10499** significantly modulates the endocannabinoid system and broader lipid metabolism.

Endocannabinoid Signaling Pathway

CAY10499's potent inhibition of FAAH and MAGL, the primary enzymes responsible for the degradation of the endocannabinoids anandamide (AEA) and 2-arachidonoylglycerol (2-AG) respectively, leads to an accumulation of these signaling lipids. This, in turn, enhances the activation of cannabinoid receptors (CB1 and CB2), influencing a wide range of physiological processes including pain, mood, and appetite.

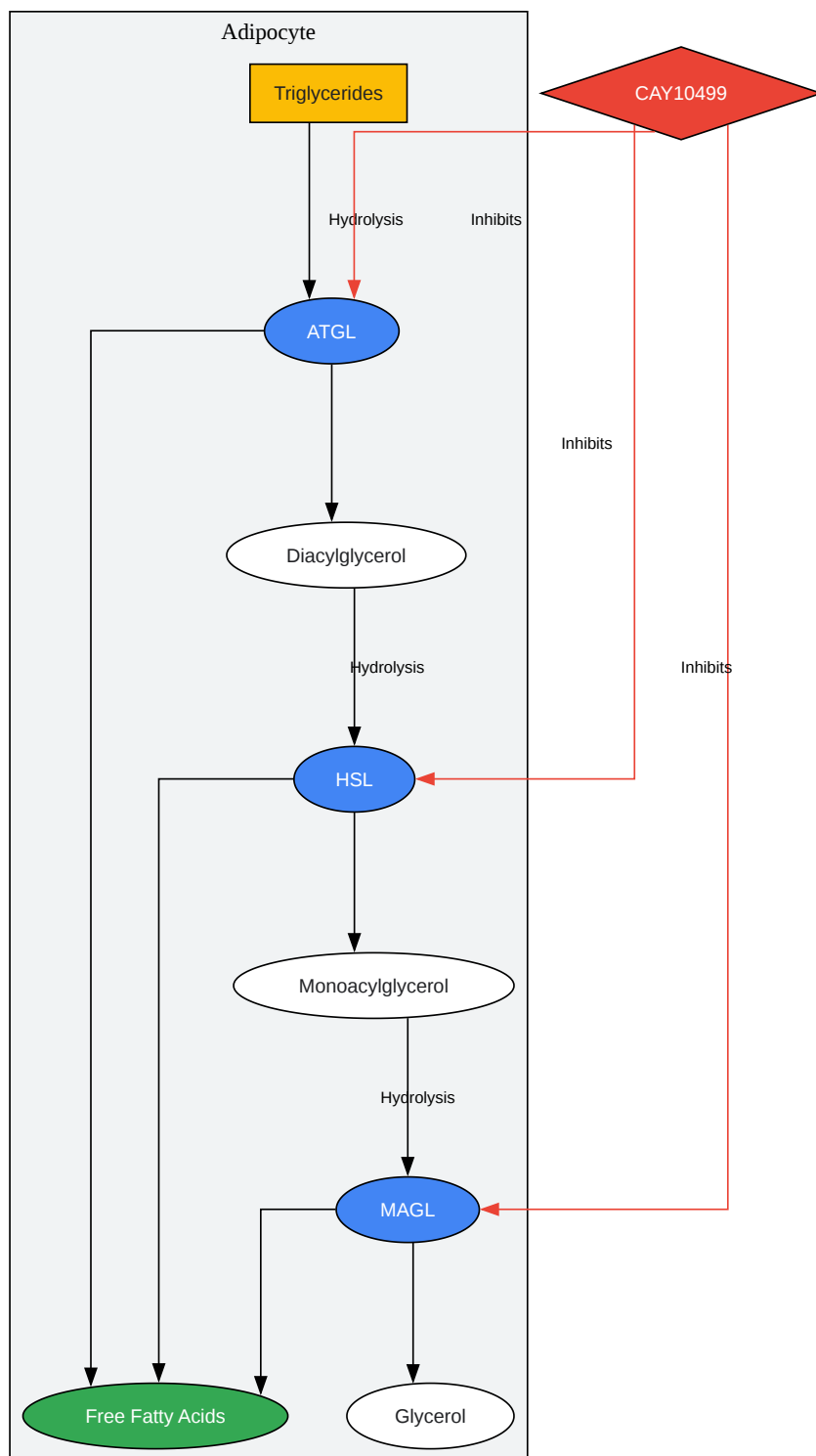


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Fig 1. CAY10499's impact on the endocannabinoid signaling pathway.

Lipid Metabolism Pathway

CAY10499's inhibition of HSL and ATGL, key enzymes in the hydrolysis of stored triglycerides, can significantly alter lipid metabolism. This disruption can lead to an accumulation of triglycerides and a decrease in the availability of free fatty acids for energy production or signaling purposes.



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Fig 2. CAY10499's inhibition of lipolysis in adipocytes.

Experimental Protocols

Detailed methodologies for key experiments involving **CAY10499** are provided below.

Monoacylglycerol Lipase (MAGL) Inhibition Assay

This protocol is adapted from a method utilizing the hydrolysis of 4-nitrophenylacetate (4-NPA) to measure MAGL activity[2][7].

Materials:

- Human recombinant MAGL
- **CAY10499**
- 4-Nitrophenylacetate (4-NPA)
- Tris-HCl buffer (100 mM, pH 7.4) with 0.1% w/v fatty-acid-free BSA
- DMSO
- 96-well microtiter plate
- Plate reader capable of measuring absorbance at 405 nm

Procedure:

- Prepare a stock solution of **CAY10499** in DMSO.
- In a 96-well plate, add 150 μ L of Tris-HCl buffer to each well.
- Add 10 μ L of the **CAY10499** solution (or DMSO for control) to the appropriate wells.
- Add 16 ng of pure human MAGL in 10 μ L of Tris-HCl buffer to each well.
- Incubate the plate at 37°C for 15 minutes.
- Initiate the reaction by adding 40 μ L of a 1.25 mM 4-NPA solution in Tris-HCl buffer (final concentration of 250 μ M).

- Immediately measure the absorbance at 405 nm and continue to monitor for 15 minutes at 37°C.
- The rate of 4-nitrophenol production is proportional to MAGL activity.

Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay

This protocol is based on a fluorometric assay that measures the hydrolysis of a non-fluorescent substrate to a fluorescent product.

Materials:

- Human recombinant FAAH
- **CAY10499**
- FAAH substrate (e.g., AMC-arachidonoyl amide)
- FAAH assay buffer
- DMSO
- 96-well black plate
- Fluorescence plate reader (Excitation: 340-360 nm, Emission: 450-465 nm)

Procedure:

- Prepare a stock solution of **CAY10499** in DMSO.
- In a 96-well black plate, add FAAH assay buffer to each well.
- Add the **CAY10499** solution (or DMSO for control) to the appropriate wells.
- Add human recombinant FAAH to each well.
- Pre-incubate the plate for 30 minutes at 37°C.
- Initiate the reaction by adding the FAAH substrate to each well.

- Immediately measure the fluorescence at the specified wavelengths and continue to monitor over time.
- The rate of increase in fluorescence is proportional to FAAH activity.

Hormone-Sensitive Lipase (HSL) Inhibition Assay

This protocol describes a general method for assessing HSL inhibition.

Materials:

- Human recombinant HSL or cell extracts overexpressing HSL
- **CAY10499**
- HSL substrate (e.g., 1-S-arachidonoylthioglycerol)
- Potassium phosphate buffer (pH 7.0)
- DMSO
- 96-well plate
- Plate reader

Procedure:

- Prepare a stock solution of **CAY10499** in DMSO.
- In a 96-well plate, add potassium phosphate buffer to each well.
- Add the **CAY10499** solution (or DMSO for control) to the appropriate wells.
- Add 1 µg of cell extract containing overexpressed HSL (or purified recombinant HSL) to each well[3].
- Pre-incubate the plate at room temperature.
- Initiate the reaction by adding the HSL substrate.

- Monitor the reaction progress using a plate reader appropriate for the chosen substrate.
- The rate of product formation is proportional to HSL activity.

In Vivo Assessment of Cytosolic Lipase Activity in Rats

CAY10499 has been shown to reduce increases in cytosolic lipase activity in rats fed high-fructose (FRUC) or AIN-93M diets[4]. A general workflow for such an experiment is outlined below.



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Fig 3. General workflow for in vivo assessment of lipase activity.

Conclusion

CAY10499 is a valuable research tool for the study of lipid metabolism and endocannabinoid signaling. Its broad inhibitory profile allows for the investigation of the collective roles of multiple lipases in complex biological systems. The data and protocols presented in this guide are intended to facilitate the effective use of **CAY10499** in a laboratory setting and to spur further research into the therapeutic potential of lipase inhibition. Researchers should, however, remain mindful of its non-selective nature when interpreting experimental results.

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